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The presence of biogenic amines in food is a critical indicator of spoilage and a potential risk to

consumer health. Among these, diamines such as cadaverine and putrescine are significant

markers of decomposition, particularly in protein-rich foods. This guide provides a

comprehensive comparison of cadaverine with other diamines, focusing on their role in food

spoilage, supported by experimental data, detailed analytical protocols, and visual

representations of their formation and analysis.

Introduction to Cadaverine and Other Diamines in
Food Spoilage
Cadaverine (1,5-pentanediamine) and putrescine (1,4-butanediamine) are low molecular

weight, nitrogenous organic compounds formed by the microbial decarboxylation of the amino

acids lysine and ornithine, respectively[1][2]. Their presence, often associated with unpleasant

odors, signals the degradation of proteins in food products such as meat, fish, and cheese.

High concentrations of these amines can lead to adverse physiological effects in consumers[3].

This guide will focus on the comparative analysis of cadaverine and putrescine as the two

primary diamines indicative of food spoilage.
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Quantitative Comparison of Cadaverine and
Putrescine in Spoiled Foods
The following tables summarize the concentrations of cadaverine and putrescine found in

various spoiled food products as reported in scientific literature. These values can vary

significantly depending on the specific product, storage conditions, and the microbial population

present.

Table 1: Concentration of Cadaverine and Putrescine in Spoiled Meat Products

Food Product
Storage
Conditions

Cadaverine
(mg/kg)

Putrescine
(mg/kg)

Reference

Chicken Breast
Refrigerated

(4°C) for 10 days

Increased

significantly with

storage

Increased

significantly with

storage

[4]

Chicken Thigh
Refrigerated

(4°C) for 10 days

Increased

significantly with

storage

Increased

significantly with

storage

[4]

Pork Loin Stored at 4°C
>15 (index of

spoilage)

>15 (index of

spoilage)
[5]

Beef
Stored under

vacuum

Gradual increase

over time

Gradual increase

over time
[5]

Minced Beef

Modified

Atmosphere

Packaging

Below 50 µg/kg

on "best before"

date

Not specified [6]

Skin-Packed

Beef Entrecote
Refrigerated

Approx. 40,000

µg/kg on "best

before" date

Not specified [6]

Table 2: Concentration of Cadaverine and Putrescine in Spoiled Fish and Seafood
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Food Product
Storage
Conditions

Cadaverine
(mg/kg)

Putrescine
(mg/kg)

Reference

Grass Carp

Fillets
Chill-stored

Lower increase

compared to

putrescine

Rapid increase [7]

Shrimp Not specified
Quantifiable by

GC

Quantifiable by

GC
[8]

Table 3: Concentration of Cadaverine and Putrescine in Spoiled Dairy and Fermented

Products

Food Product
Ripening/Stora
ge Conditions

Cadaverine
(mg/kg)

Putrescine
(mg/kg)

Reference

Fermented

Cow's Milk
10 days at 4°C 29.09 20.26 [9]

Fermented

Goat's Milk
10 days at 4°C 29.09 22.92 [9]

Table 4: Concentration of Cadaverine and Putrescine in Spoiled Vegetables and Fruits

Food Product
Storage
Conditions

Cadaverine
(mg/kg)

Putrescine
(mg/kg)

Reference

Various fresh

vegetables and

fruits

Not specified

Generally found

in lower

concentrations

Most frequently

found biogenic

amine

[10]

Experimental Protocols
Accurate quantification of cadaverine and other diamines is crucial for food quality control.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.
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Protocol: Determination of Cadaverine and Putrescine
by HPLC with Pre-column Derivatization
This protocol outlines a general procedure for the analysis of biogenic amines in food samples

using HPLC with UV detection after derivatization with dansyl chloride.

1. Sample Preparation and Extraction:

Homogenize 5-10 grams of the food sample.

Extract the amines by adding 20 mL of 0.1 M HCl and shaking vigorously for 30 minutes.

Centrifuge the mixture at 10,000 x g for 10 minutes.

Collect the supernatant and filter it through a 0.45 µm syringe filter.

2. Derivatization:

To 1 mL of the filtered extract, add 200 µL of saturated sodium bicarbonate solution and 400

µL of dansyl chloride solution (10 mg/mL in acetone).

Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.

After incubation, add 100 µL of ammonia solution to stop the reaction by removing excess

dansyl chloride.

Evaporate the acetone under a gentle stream of nitrogen.

Extract the dansylated amines with 1 mL of toluene.

Collect the toluene phase and evaporate it to dryness.

Reconstitute the residue in 1 mL of the mobile phase.

3. HPLC Analysis:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water.

Flow Rate: 1.0 mL/min.

Injection Volume: 20 µL.

Detection: UV detector at 254 nm.

Quantification: Compare the peak areas of the samples with those of standard solutions of

cadaverine and putrescine.

Visualizing the Pathways and Processes
Formation of Cadaverine and Putrescine
The formation of cadaverine and putrescine from their precursor amino acids is catalyzed by

specific bacterial enzymes. The following diagram illustrates these biochemical pathways.

Cadaverine Formation

Putrescine Formation

Lysine Cadaverine

Lysine Decarboxylase
(e.g., from Enterobacteriaceae)

Ornithine Putrescine

Ornithine Decarboxylase
(e.g., from spoilage microbiota)

Click to download full resolution via product page

Caption: Enzymatic formation of cadaverine and putrescine.
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Experimental Workflow for Biogenic Amine Analysis
The following diagram outlines a typical workflow for the analysis of biogenic amines in food

samples, from sample collection to data analysis.

Food Sample Collection

Sample Homogenization

Amine Extraction
(e.g., with HCl)

Pre-column Derivatization
(e.g., Dansyl Chloride)

HPLC Analysis
(C18 column, UV detection)

Data Acquisition and Analysis

Quantification
(Comparison with standards)

Click to download full resolution via product page

Caption: General workflow for biogenic amine analysis.
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The presence and concentration of cadaverine, in comparison to other diamines like

putrescine, serve as a valuable indicator of the state of spoilage in a variety of food products.

Understanding the conditions that favor their formation and employing robust analytical

methods for their quantification are essential for ensuring food quality and safety. The data and

protocols presented in this guide offer a foundational resource for researchers and

professionals in the field to monitor and control these important markers of food decomposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b124047#cadaverine-and-its-role-in-food-spoilage-
compared-to-other-diamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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